Anabasine hydrochloride
Overview
Description
Anabasine hydrochloride is a chemical compound derived from anabasine, a pyridine and piperidine alkaloid found in the tree tobacco plant (Nicotiana glauca) and the common tobacco plant (Nicotiana tabacum) . It is structurally similar to nicotine and has been historically used as an insecticide . This compound is known for its role as a nicotinic acetylcholine receptor agonist, which means it can mimic the action of acetylcholine, a neurotransmitter .
Mechanism of Action
Target of Action
Anabasine hydrochloride primarily targets the nicotinic acetylcholine receptors (nAChRs) . It acts as a depolarizing neuromuscular junction (NMJ) blocker , an aromatase inhibitor , and a teratogen . It has a high affinity for neuronal nicotinic ACh receptors, particularly those with an α7 subunit, as well as skeletal muscle receptors .
Mode of Action
This compound interacts with its targets by acting as an agonist on most nicotinic acetylcholine receptors in the central and peripheral nervous systems . It binds to these receptors, causing depolarization of neurons and inducing the release of both dopamine and norepinephrine .
Biochemical Pathways
It is known that the compound’s ability to stimulate respiration is most pronounced when administered in specific doses . This suggests that it may affect respiratory pathways and potentially others related to the neurotransmitters dopamine and norepinephrine.
Pharmacokinetics
Detailed pharmacokinetic data for this compound is currently limited. It is known that the compound can stimulate respiration, an effect that is most pronounced when administered to animals in a dose of 05 mg/kg . This suggests that the compound’s bioavailability and distribution may be dose-dependent.
Result of Action
The primary result of this compound’s action is the stimulation of respiration, orienting reaction, and conditioned reflex activity in small doses . In larger doses, it has an inhibiting effect . It also promotes the development of a brief reaction of activation and accelerates the rhythm of the bioelectric activity of the brain .
Action Environment
It is known that the compound is used as an insecticide , suggesting that it may be more effective in certain environments
Biochemical Analysis
Biochemical Properties
Anabasine hydrochloride acts as a nicotinic acetylcholine receptor agonist. It binds to nicotinic acetylcholine receptors, inducing depolarization of nerve cells. This interaction can lead to a depolarizing block of nerve transmission, which can cause symptoms similar to those of nicotine poisoning . The compound interacts with various enzymes and proteins, including those involved in neurotransmission and muscle contraction. For example, it has been shown to bind to α4β2 subunit-containing nicotinic acetylcholine receptors in K177 cells .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can cause depolarization of nerve cells, leading to a block in nerve transmission. This effect is similar to that of nicotine and can result in symptoms of poisoning at high doses . Additionally, this compound has been shown to have teratogenic effects in swine, causing congenital defects such as cleft palate and severe fixed excessive flexure of carpal joints .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to nicotinic acetylcholine receptors. This binding induces depolarization of nerve cells, leading to a block in nerve transmission. In high doses, this can cause symptoms similar to those of nicotine poisoning and, ultimately, death by asystole . The compound’s interaction with nicotinic acetylcholine receptors is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, this compound has been used as a biomarker of active tobacco use, and its presence in urine can indicate recent exposure to tobacco products . The compound’s stability and degradation in biological samples are important factors in its use as a biomarker.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In high doses, the compound can cause symptoms of poisoning, including depolarizing block of nerve transmission and death by asystole . In swine, this compound has been shown to be teratogenic, causing congenital defects at certain dosages . These effects highlight the importance of dosage in determining the compound’s impact on animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to nicotine metabolism. The compound is a minor tobacco alkaloid and can be used as a biomarker of active tobacco use . It is metabolized in the body and can be detected in biological samples such as urine. The metabolic pathways involving this compound are important for understanding its role in nicotine metabolism and its use as a biomarker.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can be detected in biological samples such as urine, indicating its distribution in the body . The transport and distribution of this compound are important factors in its use as a biomarker of tobacco exposure.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound’s interaction with nicotinic acetylcholine receptors, which are located on the cell membrane, is a key aspect of its mechanism of action . Understanding the subcellular localization of this compound is important for elucidating its effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of anabasine hydrochloride involves the extraction of anabasine from the plant sources followed by its conversion to the hydrochloride salt. One method involves the reaction of anabasine with hydrochloric acid to form this compound . The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods: Industrial production of this compound is labor-intensive and involves multiple steps. The raw material, which is the epigeal part of Anabasis aphylla, is processed to extract anabasine. This is followed by its conversion to the hydrochloride salt using hydrochloric acid . The process requires careful monitoring to maintain the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Anabasine hydrochloride undergoes various chemical reactions, including:
Oxidation: Anabasine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert anabasine to its reduced forms.
Substitution: Anabasine can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of anabasine .
Scientific Research Applications
Anabasine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Industry: Historically, this compound has been used as an insecticide.
Comparison with Similar Compounds
- Nicotine
- Anatabine
- Cytisine
- Lobeline
Properties
IUPAC Name |
3-piperidin-2-ylpyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMZQNZVYCJLGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934525 | |
Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143924-48-5, 15251-47-5 | |
Record name | Pyridine, 3-(2-piperidinyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143924-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anabasine, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015251475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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